

# Application Notes and Protocols for Avadomide in Xenograft Models of Multiple Myeloma

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Avadomide** (CC-122) is a novel small molecule modulator of the Cereblon (CRBN) E3 ubiquitin ligase complex.[1] It has demonstrated potent antitumor and immunomodulatory activities in preclinical models and clinical trials for various hematological malignancies, including multiple myeloma.[1][2] This document provides detailed application notes and protocols for the use of **Avadomide** in xenograft models of multiple myeloma, a critical tool for preclinical evaluation of novel therapeutics.

**Avadomide** exerts its anti-myeloma effects by binding to CRBN, which promotes the recruitment and subsequent proteasomal degradation of the lymphoid transcription factors lkaros (IKZF1) and Aiolos (IKZF3).[1][3] The degradation of these transcription factors leads to apoptosis in multiple myeloma cells and stimulates an anti-tumor immune response.[1]

# **Key Signaling Pathway**

The mechanism of action of **Avadomide** involves the modulation of the CRL4-CRBN E3 ubiquitin ligase complex, leading to the targeted degradation of Ikaros and Aiolos. This disrupts downstream signaling pathways essential for myeloma cell survival and proliferation.





Click to download full resolution via product page

Caption: Avadomide-induced degradation of Ikaros and Aiolos.



# Experimental Protocols Establishment of a Subcutaneous Multiple Myeloma Xenograft Model

This protocol describes the establishment of a subcutaneous xenograft model using the human multiple myeloma cell line MM.1S.

#### Materials:

- MM.1S human multiple myeloma cell line
- RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillinstreptomycin
- · Phosphate-buffered saline (PBS), sterile
- Matrigel® Basement Membrane Matrix
- 6- to 8-week-old female immunodeficient mice (e.g., NOD/SCID or B-NDG)[4]
- Syringes (1 mL) and needles (27-gauge)
- Calipers

#### Procedure:

- Cell Culture: Culture MM.1S cells in RPMI-1640 medium at 37°C in a humidified atmosphere of 5% CO2. Ensure cells are in the logarithmic growth phase before implantation.
- Cell Preparation: On the day of inoculation, harvest the MM.1S cells by centrifugation. Wash the cells once with sterile PBS and resuspend the cell pellet in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 2 x 10^7 cells/mL.[4] Keep the cell suspension on ice.
- Animal Inoculation:
  - Anesthetize the mice according to your institution's approved animal care and use protocols.



- $\circ$  Inject 100 µL of the cell suspension (containing 2 x 10^6 cells) subcutaneously into the right flank of each mouse.[4]
- Tumor Growth Monitoring:
  - Monitor the mice regularly for tumor formation.
  - Once tumors are palpable, measure the tumor dimensions 2-3 times per week using calipers.
  - Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) /
     2.
  - Mice are typically ready for treatment when the average tumor volume reaches 100-200 mm<sup>3</sup>.

# **Preparation and Administration of Avadomide**

#### Materials:

- Avadomide (CC-122)
- Vehicle for suspension (e.g., 0.5% carboxymethylcellulose [CMC] in sterile water)
- Oral gavage needles

#### Procedure:

- Formulation Preparation: Prepare a suspension of Avadomide in the chosen vehicle at the
  desired concentration. For example, to prepare a 1 mg/mL suspension, weigh the
  appropriate amount of Avadomide and add it to the vehicle. Vortex thoroughly to ensure a
  uniform suspension. Prepare fresh on each day of dosing.
- Dosing:
  - The recommended dose of **Avadomide** in preclinical xenograft models can vary. A starting point could be a dose that has shown efficacy in other hematological malignancy models.



- Administer the **Avadomide** suspension to the mice via oral gavage. The volume administered will depend on the mouse's body weight and the desired dose. For example, for a 10 mg/kg dose in a 20 g mouse, administer 200 μL of a 1 mg/mL suspension.
- A typical dosing schedule is once daily (QD).[5]
- The control group should receive the vehicle alone following the same schedule.

# **Assessment of Anti-Tumor Efficacy**

#### Procedure:

- Tumor Volume Measurement: Continue to measure tumor volumes 2-3 times per week throughout the treatment period.
- Body Weight Monitoring: Monitor the body weight of the mice as an indicator of general health and toxicity.
- Endpoint: The study may be terminated when tumors in the control group reach a predetermined size, or at a fixed time point. Euthanize mice according to institutional quidelines.
- Data Analysis:
  - Calculate the mean tumor volume for each treatment group at each time point.
  - Calculate the Tumor Growth Inhibition (TGI) percentage using the formula: TGI (%) = [1 (Mean tumor volume of treated group at endpoint / Mean tumor volume of control group at endpoint)] x 100.
  - Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the observed differences.

# Pharmacodynamic Analysis of Ikaros and Aiolos Degradation

This protocol describes the analysis of Ikaros and Aiolos protein levels in tumor tissue by immunohistochemistry (IHC).



#### Materials:

- Tumor xenograft tissue
- 10% Neutral Buffered Formalin (NBF)
- Paraffin processing reagents (ethanol, xylene, paraffin)
- Microtome
- Glass slides
- Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
- Blocking buffer (e.g., 10% normal goat serum in PBS)
- Primary antibodies against Ikaros and Aiolos
- · HRP-conjugated secondary antibody
- DAB substrate kit
- Hematoxylin counterstain
- Mounting medium

#### Procedure:

- Tissue Fixation and Processing:
  - Immediately after tumor excision, fix the tissue in 10% NBF for 24-48 hours.
  - Dehydrate the tissue through a graded series of ethanol, clear in xylene, and embed in paraffin.
- $\bullet$  Sectioning: Cut 4-5  $\mu m$  thick sections from the paraffin-embedded tissue blocks and mount them on charged glass slides.
- Deparaffinization and Rehydration:



- Deparaffinize the slides in xylene.
- Rehydrate through a graded series of ethanol to water.
- Antigen Retrieval: Perform heat-induced epitope retrieval by incubating the slides in citrate buffer at 95-100°C for 20-30 minutes.
- Immunohistochemical Staining:
  - Block endogenous peroxidase activity with 3% hydrogen peroxide.
  - Block non-specific antibody binding with the blocking buffer.
  - Incubate the slides with the primary antibodies against Ikaros and Aiolos overnight at 4°C.
  - Wash the slides and incubate with the HRP-conjugated secondary antibody.
  - Develop the signal using a DAB substrate kit.
  - Counterstain with hematoxylin.
- Imaging and Analysis: Dehydrate the slides, clear in xylene, and coverslip. Examine the slides under a microscope and quantify the staining intensity and percentage of positive cells.

## **Data Presentation**

The following tables provide a template for summarizing quantitative data from **Avadomide** xenograft studies.

Table 1: Anti-Tumor Efficacy of **Avadomide** in a Multiple Myeloma Xenograft Model



| Treatmen<br>t Group    | Dosing<br>Schedule | Number<br>of<br>Animals<br>(n) | Mean<br>Tumor<br>Volume at<br>Start<br>(mm³) ±<br>SEM | Mean<br>Tumor<br>Volume at<br>Endpoint<br>(mm³) ±<br>SEM | Tumor<br>Growth<br>Inhibition<br>(TGI) (%) | p-value<br>vs.<br>Vehicle |
|------------------------|--------------------|--------------------------------|-------------------------------------------------------|----------------------------------------------------------|--------------------------------------------|---------------------------|
| Vehicle<br>Control     | QD                 | 10                             | 150 ± 15                                              | 1500 ± 120                                               | -                                          | -                         |
| Avadomide<br>(X mg/kg) | QD                 | 10                             | 152 ± 14                                              | 500 ± 60                                                 | 66.7                                       | <0.01                     |

Table 2: Pharmacodynamic Effect of **Avadomide** on Ikaros and Aiolos Expression in Xenograft Tumors

| Treatment Group     | Ikaros Positive Cells (%) ±<br>SEM | Aiolos Positive Cells (%) ±<br>SEM |
|---------------------|------------------------------------|------------------------------------|
| Vehicle Control     | 85 ± 5                             | 90 ± 4                             |
| Avadomide (X mg/kg) | 15 ± 3                             | 10 ± 2                             |

# **Experimental Workflow**





Click to download full resolution via product page

Caption: Workflow for Avadomide efficacy testing in xenografts.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. aacrjournals.org [aacrjournals.org]
- 2. A First-in-Human Study of Novel Cereblon Modulator Avadomide (CC-122) in Advanced Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Avadomide monotherapy in relapsed/refractory DLBCL: safety, efficacy, and a predictive gene classifier PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel myeloma patient-derived xenograft models unveil the potency of aniotinib to overcome bortezomib resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols for Avadomide in Xenograft Models of Multiple Myeloma]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1662804#using-avadomide-in-xenograft-models-of-multiple-myeloma]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com